molecular formula C15H17BrN2O3S2 B12211790 (Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide

(Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide

Cat. No.: B12211790
M. Wt: 417.3 g/mol
InChI Key: BTWYQMBYOICNAT-UHFFFAOYSA-N
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Description

(Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a bromophenyl group and a thiazole ring fused with a tetrahydrothieno ring. The presence of the bromine atom and the thiazole ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide typically involves multiple steps. One common method involves the reaction of 4-bromophenylamine with thioamide under specific conditions to form the thiazole ring. This intermediate is then reacted with butyric anhydride to introduce the butyramide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl ring .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has been studied for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of thiazole-containing compounds is beneficial .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for use in various industrial applications, including the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of (Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications. The bromophenyl group may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide lies in its combination of the bromophenyl, thiazole, and butyramide groups. This combination provides a distinct set of chemical properties that can be exploited in various scientific and industrial applications .

Properties

Molecular Formula

C15H17BrN2O3S2

Molecular Weight

417.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide

InChI

InChI=1S/C15H17BrN2O3S2/c1-2-3-14(19)17-15-18(11-6-4-10(16)5-7-11)12-8-23(20,21)9-13(12)22-15/h4-7,12-13H,2-3,8-9H2,1H3

InChI Key

BTWYQMBYOICNAT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)Br

Origin of Product

United States

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